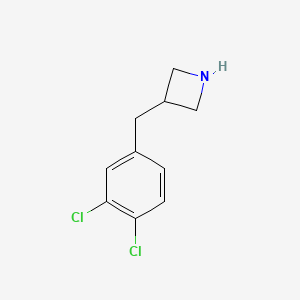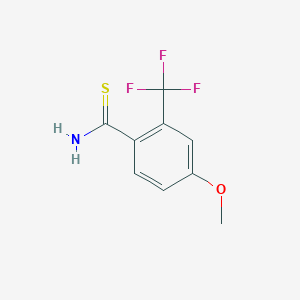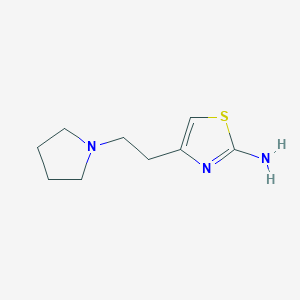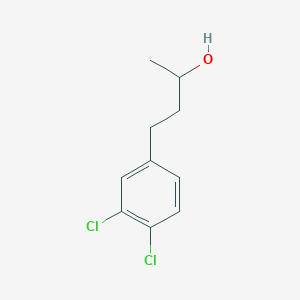
1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a tertiary alcohol group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-bromo-4-fluoroacetophenone with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol.
Reaction Steps:
Formation of Grignard Reagent:
Grignard Reaction:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of automated reactors, precise temperature control, and continuous flow processes to enhance yield and purity.
化学反应分析
Types of Reactions
1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as cyanide or amine groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-one.
Reduction: 1-(4-Fluorophenyl)-2-methylpropan-2-ol.
Substitution: 1-(3-Cyanophenyl)-2-methylpropan-2-ol.
科学研究应用
1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms may enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 1-(3-Bromo-4-chlorophenyl)-2-methylpropan-2-ol
- 1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol
- 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol
Uniqueness
1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C10H12BrFO |
|---|---|
分子量 |
247.10 g/mol |
IUPAC 名称 |
1-(3-bromo-4-fluorophenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,13)6-7-3-4-9(12)8(11)5-7/h3-5,13H,6H2,1-2H3 |
InChI 键 |
JXLWURHSUZNIMF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CC(=C(C=C1)F)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Oxaspiro[3.5]nonan-5-one](/img/structure/B13595452.png)




![3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)


![2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide](/img/structure/B13595521.png)



